molecular formula C22H20N4O2S B2629822 2,4-dimethyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiazole-5-carboxamide CAS No. 903264-57-3

2,4-dimethyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiazole-5-carboxamide

Cat. No. B2629822
M. Wt: 404.49
InChI Key: NFTIBEOYVCGPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H20N4O2S and its molecular weight is 404.49. The purity is usually 95%.
BenchChem offers high-quality 2,4-dimethyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dimethyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Evaluation

One study focused on synthesizing and characterizing a series of novel compounds for their antibacterial activities against various Gram-positive and Gram-negative bacterial strains. It was found that quinazoline derivatives containing a thiazole ring exhibited good antibacterial activity among the compounds investigated (Selvakumar & Elango, 2017).

Anticonvulsant Activity and SAR Study

Another research effort designed a series of N-(4-substitutedphenyl)-4-(1-methyl (or 1,2-dimethyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides and evaluated their anticonvulsant activity. Several new quinazolinone derivatives exhibited good anticonvulsant activity, with some showing superior activities compared to the reference drug (Noureldin et al., 2017).

Antitumor and Antifungal Potential

Research on novel 4(3H)-quinazolinone derivatives incorporating biologically active moieties like thiazole and pyridinone explored their antitumor and antifungal activities. One compound, in particular, exhibited significant activity towards certain cells and showed high activity against Aspergillus ochraceus, suggesting its potential as an antifungal agent (El-bayouki et al., 2011).

Novel Anticancer Agents

A study aimed at discovering new anticancer agents synthesized α-aminophosphonate derivatives with a 2-oxoquinoline structure. These compounds were evaluated for their antitumor activities against various human cancer cell lines, demonstrating moderate to high levels of activity, with some showing potent inhibitory activities comparable to 5-fluorouracil (Fang et al., 2016).

Synthesis and Characterization for Antimicrobial Use

The synthesis and characterization of new substituted azetidinonyl and thiazolidinonyl quinazolon-4(3H)-ones as potential non-steroidal anti-inflammatory and analgesic agents were explored. Some synthesized compounds were evaluated for their anti-inflammatory and analgesic activity, identifying the most active compounds in the series (Kumar et al., 2014).

properties

IUPAC Name

2,4-dimethyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-12-11-16(26-14(3)24-19-8-6-5-7-17(19)22(26)28)9-10-18(12)25-21(27)20-13(2)23-15(4)29-20/h5-11H,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTIBEOYVCGPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C4=C(N=C(S4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiazole-5-carboxamide

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